N,N-Dipropylethylamine
Overview
Description
N,N-Dipropylethylamine: is an organic compound that belongs to the class of tertiary amines. It is a colorless liquid with a characteristic fishy odor. The compound is primarily used as a solvent and an intermediate in various chemical reactions. Its chemical formula is C8H19N , and it has a molecular weight of 129.25 g/mol .
Scientific Research Applications
Chemistry: N,N-Dipropylethylamine is widely used as a proton scavenger in organic synthesis. It is employed in the synthesis of amides, esters, and other organic compounds .
Biology and Medicine: In biological and medical research, the compound is used as an intermediate in the synthesis of pharmaceuticals, including anesthetics and herbicides .
Industry: Industrially, this compound is used as a solvent and a catalyst in various chemical processes. It is also employed in the production of pesticides and other agrochemicals .
Safety and Hazards
N,N-Dipropylethylamine is highly flammable and causes eye and skin burns . It also causes digestive and respiratory tract burns . In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes . If swallowed, do NOT induce vomiting . If inhaled, remove to fresh air .
Mechanism of Action
Target of Action
N,N-Dipropylethylamine, also known as Hünig’s base, is a tertiary amine . It primarily targets electrophiles, particularly protons . The central nitrogen atom in the compound has a lone pair of electrons that can react with these electrophiles .
Mode of Action
The mode of action of this compound involves interaction with its targets through its lone pair of electrons. The three alkyl groups on the nitrogen atom create steric hindrance, so only small electrophiles such as protons can react with the nitrogen lone pair . It acts as a non-nucleophilic base, commonly employed for substitution reactions .
Biochemical Pathways
This compound is commonly used in organic chemistry as a proton scavenger . It is also used as the hindered base in amide coupling reactions between a carboxylic acid (typically activated, for example, as an acid chloride) and a nucleophilic amine . It acts as an activator for chiral iridium N, P ligand complexes, which can be utilized in the hydrogenation of α, β-unsaturated nitriles .
Pharmacokinetics
It is known that the compound has low solubility in water, which makes it very easily recovered in commercial processes . This property could potentially impact its bioavailability.
Result of Action
The result of this compound’s action is primarily the scavenging of protons and facilitation of substitution reactions . This can lead to the formation of new compounds in organic chemistry reactions. The compound’s action as a base in amide coupling reactions can lead to the formation of amides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its low solubility in water can affect its recovery in commercial processes . Additionally, the compound’s reactivity with electrophiles can be influenced by the presence of other compounds in the reaction environment.
Biochemical Analysis
Biochemical Properties
N,N-Dipropylethylamine plays a crucial role in biochemical reactions. It is used in alkylation, aldol-like reactions, eliminations, and selective generation of enolates . It interacts with various enzymes and proteins during these reactions. Due to its less nucleophilic nature, it produces less byproducts .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. It acts as a proton scavenger in organic synthesis , which can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
It is known that it is a stable compound with a boiling point of 126.6°C .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role in alkylation, aldol-like reactions, eliminations, and selective generation of enolates . It interacts with various enzymes and cofactors during these processes.
Subcellular Localization
The information provided is based on the current understanding and available resources .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dipropylethylamine can be synthesized through the reaction of diisopropylamine with ethyl chloride in the presence of a catalyst. The reaction typically occurs in a high-pressure autoclave at temperatures ranging from 130°C to 230°C and pressures between 0.8 to 2.5 MPa. The reaction time is usually between 4 to 10 hours .
Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of diisopropylamine with diethyl sulfate. The process involves distillation from potassium hydroxide or calcium hydride to purify the compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropylethylamine undergoes various chemical reactions, including:
Substitution Reactions: It acts as a non-nucleophilic base in substitution reactions, particularly in amide coupling reactions between carboxylic acids and nucleophilic amines.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Common Reagents and Conditions:
Amide Coupling: Commonly used with carboxylic acids activated as acid chlorides and nucleophilic amines.
Catalysts: Often used with catalysts like DABCO in the synthesis of complex heterocyclic compounds.
Major Products: The major products formed from these reactions include various amides and other nitrogen-containing compounds, depending on the specific reagents and conditions used .
Comparison with Similar Compounds
Triethylamine: Another tertiary amine used as a base in organic synthesis.
2,6-Di-tert-butylpyridine: A sterically hindered base similar to N,N-Dipropylethylamine.
1,5-Diazabicyclo(4.3.0)non-5-ene: A bicyclic amine used as a base in organic reactions.
Uniqueness: this compound is unique due to its combination of steric hindrance and non-nucleophilic properties, making it particularly effective in reactions where proton scavenging is required without nucleophilic interference .
Properties
IUPAC Name |
N-ethyl-N-propylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-7-9(6-3)8-5-2/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCCTMBMQUCLSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871318 | |
Record name | Ethyl di-n-propyl amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20634-92-8 | |
Record name | Ethyldi-n-propyl amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl di-n-propyl amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dipropylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do N,N-dipropylethylamine derivatives interact with dopamine receptors?
A: Research indicates that this compound serves as a core structure for developing compounds that target dopamine receptors. Specifically, derivatives like 2-(3-hydroxyphenyl)-N,N-dipropylethylamine [] and 2-(4-aminophenyl)-N,N-dipropylethylamine [] have been explored for their interactions with these receptors. While the exact binding mechanisms may vary depending on the specific substituents on the phenyl ring, these compounds generally exhibit agonist or partial agonist activity at dopamine receptors. This means they can mimic or partially mimic the effects of dopamine, a crucial neurotransmitter involved in various brain functions, including motor control, reward, and motivation.
Q2: Can you elaborate on the structure-activity relationship (SAR) observed in this compound derivatives targeting dopamine receptors?
A: Studies have revealed intriguing SAR trends within this class of compounds. For instance, adding a pivaloyl group to the hydroxyl group of 2-(3-hydroxyphenyl)-N,N-dipropylethylamine, forming 2-(3-pivaloyloxyphenyl)-N,N-dipropylethylamine, led to a decrease in dopamine receptor-stimulating activity []. This suggests that the free hydroxyl group might be crucial for optimal interaction with the receptor.
Q3: Beyond dopamine receptor interactions, has this compound been explored in other chemical contexts?
A: Interestingly, this compound has been utilized in the synthesis and study of organometallic compounds. One example involves its incorporation into a tricarbonylchromium complex, specifically tricarbonyl[2-(2-methoxyphenyl)-N,N-dipropylethylamine]chromium []. This complex exhibited interesting reactivity, undergoing demethoxylation upon treatment with lithium aluminum hydride (LiAlH4). This highlights the versatility of this compound as a building block in various chemical reactions and its potential to influence the reactivity of metal complexes.
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